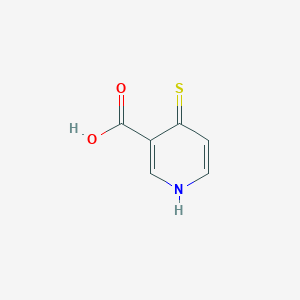

4-Mercaptopyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

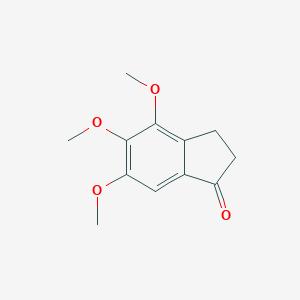

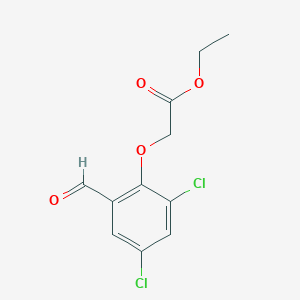

4-Mercaptopyridine-3-carboxylic acid, also known as 4-MPCA, is an important organic compound that has a wide range of uses in chemical synthesis and research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in organic synthesis. 4-MPCA has been used in a variety of research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Chemical Synthesis and Modification

4-Mercaptopyridine-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the S-methylation of N-containing heterocyclic thiols, including 2-Mercaptopyridine-3-carboxylic acid, with methanol under acidic conditions to afford S-methylated methyl ester derivatives illustrates the compound's role in facilitating nucleophilic substitution reactions and introducing functional groups into heterocyclic compounds (Shimizu et al., 2010).

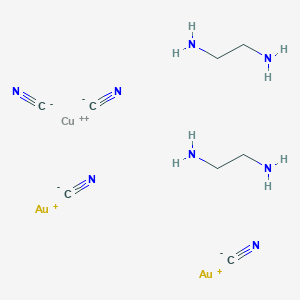

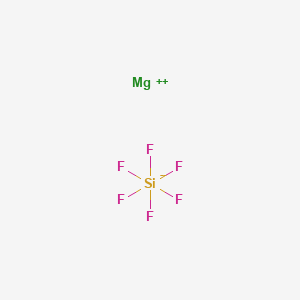

Coordination Chemistry

The compound's ability to form stable complexes with metals has been explored in coordination chemistry. This property is utilized in synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which are crucial for catalysis, environmental remediation, and material science applications. The study by Wang and Feng (2010) on 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate provides insights into the structural characteristics of these complexes and their potential applications in designing new materials with specific properties (Wang & Feng, 2010).

Biotechnology and Protein Refolding

In biotechnological applications, derivatives of this compound have been explored for their role in facilitating the refolding of proteins. The work by Patil et al. (2008) demonstrates the use of heteroaromatic thiol compounds, including 4-mercaptopyridine derivatives, as redox reagents for in vitro refolding of recombinantly expressed proteins. This study highlights the compound's utility in improving the efficiency of protein refolding processes, which is pivotal in biopharmaceutical production and research (Patil, Rudolph, & Lange, 2008).

Material Science and Nanotechnology

The unique chemical properties of this compound derivatives have been harnessed in material science, particularly in the synthesis and functionalization of nanoparticles. The study on the synthesis and characterization of thiolate-oxo ligated zinc alkyl derivatives for the production of Zn-based nanoparticles by Boyle et al. (2009) exemplifies the application of these compounds in creating materials with novel properties for catalysis, electronics, and other advanced applications (Boyle, Pratt, Alam, Headley, & Rodriguez, 2009).

Mechanism of Action

Target of Action

It’s known that mercaptopyridines, in general, have been used in the synthesis of various complexes

Mode of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, which could potentially alter their interaction with targets . More detailed studies are required to understand the specific interactions of 4-Mercaptopyridine-3-carboxylic acid with its targets.

Biochemical Pathways

It’s known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)

Result of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, potentially altering their physicochemical properties and biological activities

Action Environment

It’s known that the synthesis of co-crystals involving mercaptopyridines can be influenced by conditions such as light exposure

Safety and Hazards

Future Directions

The future directions of 4-Mercaptopyridine-3-carboxylic acid research could involve the synthesis of new co-crystals. For instance, four new co-crystals were synthesized via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid . The resulting structures are the first four reported co-crystals of mercaptopyridines .

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-73-6 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.